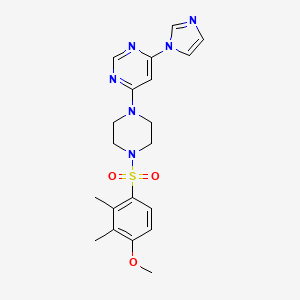

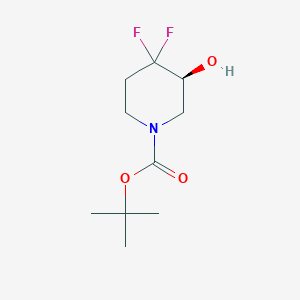

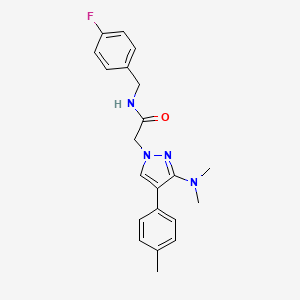

1-methyl-3-(5-(pyridin-4-yl)indoline-1-carbonyl)pyridin-2(1H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-methyl-3-(5-(pyridin-4-yl)indoline-1-carbonyl)pyridin-2(1H)-one, also known as MI-773, is a small molecule inhibitor that has shown potential in cancer therapy. It targets the p53-MDM2 interaction, which is crucial for the regulation of the p53 tumor suppressor protein. The overexpression of MDM2 is commonly found in various types of cancer, leading to the inactivation of p53 and the promotion of tumor growth. MI-773 has been developed to disrupt this interaction and restore the function of p53, which can induce apoptosis and inhibit tumor growth.

Scientific Research Applications

Heterocyclic Compound Synthesis

Heterocyclic compounds, such as indoles and pyridines, are central to numerous synthetic strategies for creating biologically active molecules and materials with unique properties. Indole synthesis, for example, has been a key area of interest due to the structural diversity and biological relevance of indole alkaloids. The synthesis approaches are classified based on the bond formation strategies in the indole ring, highlighting the versatility and complexity of indole chemistry (Taber & Tirunahari, 2011).

Biological Activity and Medicinal Applications

The structural framework of heterocyclic compounds is foundational in drug discovery and medicinal chemistry. Pyrrolidine, for instance, is a five-membered nitrogen-containing heterocycle widely utilized for its bioactive properties. The incorporation of pyrrolidine rings into molecules has been shown to enhance pharmacophore exploration, contribute to stereochemistry, and increase three-dimensional molecular coverage. This structural motif is associated with selectivity towards various biological targets, showcasing the medicinal potential of heterocyclic scaffolds (Li Petri et al., 2021).

Applications in Catalysis and Material Science

Heterocyclic N-oxide molecules, derived from structures like pyridine and indazole, have shown remarkable functionalities in catalysis and material science. Their applications extend from forming metal complexes and designing catalysts to facilitating asymmetric synthesis. The diverse biological activities of N-oxide compounds further underscore their utility in drug development, demonstrating the broad application potential of heterocyclic N-oxides (Li et al., 2019).

properties

IUPAC Name |

1-methyl-3-(5-pyridin-4-yl-2,3-dihydroindole-1-carbonyl)pyridin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3O2/c1-22-11-2-3-17(19(22)24)20(25)23-12-8-16-13-15(4-5-18(16)23)14-6-9-21-10-7-14/h2-7,9-11,13H,8,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYEAJIGDEXKGGZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C(C1=O)C(=O)N2CCC3=C2C=CC(=C3)C4=CC=NC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-chlorobenzyl)-3-(3-methylphenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/no-structure.png)

![N-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2770075.png)

![5-((4-bromophenyl)(3,4-dihydroisoquinolin-2(1H)-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2770077.png)

![Ethyl 3-(4-chlorophenyl)-5-(2,3-dimethoxybenzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2770078.png)

![2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(4-methylbenzyl)acetamide](/img/structure/B2770081.png)